(1-Butylindazol-5-yl)boronic acid
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Overview
Description
(1-Butylindazol-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Mechanism of Action
Target of Action
The primary target of (1-Butylindazol-5-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The compound, as an organoboron reagent, plays a crucial role in this reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound is stable and readily prepared . It’s also environmentally benign, which suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by environmental factors. The compound is known to be stable and environmentally benign , suggesting it can maintain its efficacy under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butylindazol-5-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, one common method is the reaction of an organolithium or Grignard reagent with a boric ester like trimethyl borate at low temperatures to prevent over-alkylation . Another method involves the iridium-catalyzed borylation of arenes followed by oxidative cleavage of the resulting boronate esters .
Industrial Production Methods
Industrial production of boronic acids often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The choice of method depends on the specific requirements of the production process, including the desired scale, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(1-Butylindazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: The Suzuki–Miyaura coupling typically uses palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling produces biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
(1-Butylindazol-5-yl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Thienylboronic acid
- 3-Pyridylboronic acid
Uniqueness
(1-Butylindazol-5-yl)boronic acid is unique due to its indazole moiety, which imparts specific electronic and steric properties. This makes it particularly useful in applications where selective binding and reactivity are required. Compared to other boronic acids, it offers distinct advantages in terms of stability and reactivity .
Properties
IUPAC Name |
(1-butylindazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O2/c1-2-3-6-14-11-5-4-10(12(15)16)7-9(11)8-13-14/h4-5,7-8,15-16H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZVQQBAVOIRJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2)CCCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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